molecular formula C9H15NO6 B1270830 N-Boc-iminodiacetic acid CAS No. 56074-20-5

N-Boc-iminodiacetic acid

Cat. No. B1270830
CAS RN: 56074-20-5
M. Wt: 233.22 g/mol
InChI Key: QPGIJQUTGABQLQ-UHFFFAOYSA-N
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Description

N-Boc-iminodiacetic acid is a chemical compound with the empirical formula C9H15NO6 . It is used in various applications, including as a building block for preparing chemical libraries .


Molecular Structure Analysis

The molecular structure of N-Boc-iminodiacetic acid is characterized by its molecular weight of 233.22 g/mol . The compound’s structure can be represented by the linear formula C9H15NO6 .


Chemical Reactions Analysis

N-Boc-iminodiacetic acid is involved in various chemical reactions. For instance, it plays a role in the Zn-catalysed Mannich reaction, which is a basic and useful platform for the development of several nitrogen-containing molecules . Another study highlighted the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .


Physical And Chemical Properties Analysis

N-Boc-iminodiacetic acid has a molecular weight of 233.22 g/mol . Its empirical formula is C9H15NO6 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-Boc-iminodiacetic acid is used for the N-Boc protection of structurally diverse amines . This process is important due to the presence of amine groups in various biologically active compounds .

Methods of Application

Amine (1 mmol) and di-tert-butyl dicarbonate [(Boc)2O, 1.1 mmol] are placed in a glass tube under neat conditions and are sonicated for a suitable time .

Results or Outcomes

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

2. Synthesis and Biocompatibility Studies

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Iminodiacetic acid (IDA) derivatives, such as N-Boc-iminodiacetic acid, can be used as ligands to form complexes with technetium, with potential application as hepatobiliary diagnostic agents .

Methods of Application

The specific methods of application for this use of N-Boc-iminodiacetic acid are not detailed in the source .

Results or Outcomes

IDA derivatives with methoxy substituents in the aromatic ring exert multidirectional effects on plasma haemostasis and are considered safe as their significant impacts were mostly observed at concentrations about 10-fold higher than the theoretical plasma concentrations of these compounds .

3. Building Block for Preparing Chemical Libraries

Specific Scientific Field

This application falls under the field of Combinatorial Chemistry .

Summary of the Application

N-Boc-iminodiacetic acid can be used as a building block for preparing chemical libraries . These libraries are collections of compounds that are used for high-throughput screening in drug discovery .

Methods of Application

The specific methods of application for this use of N-Boc-iminodiacetic acid are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

4. Building Block for Preparing Chemical Libraries

Specific Scientific Field

This application falls under the field of Combinatorial Chemistry .

Summary of the Application

N-Boc-iminodiacetic acid can be used as a building block for preparing chemical libraries . These libraries are collections of compounds that are used for high-throughput screening in drug discovery .

Methods of Application

The specific methods of application for this use of N-Boc-iminodiacetic acid are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Safety And Hazards

Safety data sheets suggest that N-Boc-iminodiacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

Future Directions

Future research directions could involve the synthesis of new iminodiacetic acid derivatives and their potential applications. For instance, one study synthesized five novel IDA derivatives and compared their effects on plasma haemostasis with clinically approved ligands for technetium complexation . Another potential direction could be the exploration of N-Boc-iminodiacetic acid’s role in the Zn-catalysed Mannich reaction .

properties

IUPAC Name

2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGIJQUTGABQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373169
Record name N-Boc-iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-iminodiacetic acid

CAS RN

56074-20-5
Record name N-Boc-iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)iminodiacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of iminodiacetic acid (5.1 g, 38.3 mmol) and sodium hydrogen carbonate (NaHCO3, 12.9 g, 153 mmol) were dissolved in 50 mL of water. Once the bubbling subsided, 50 mL of THF was added followed by 10.0 g (46.0 mmol) of BOC2O. The mixture was stirred at ambient temperature for 2 days when starting materials were completely consumed as detected by ESI. The reaction was worked up by removing THF and washing the aqueous layer with Et2O twice. The pH of the aqueous layer was then adjusted to 1 using conc. HCl. The product was extracted with EtOAc and solvent removed in vacuo to provide the product as a white solid. The product was purified by crystallization from EtOAc to give 8.04 g (90%) of clear crystals of 27. ES MS [M−H]−232.1.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
DL Boger, J Goldberg, S Satoh… - Helvetica Chimica …, 2000 - Wiley Online Library
… starting from N-Boc-iminodiacetic acid is detailed. The efforts represent the extension of the solution-phase synthesis of combinatorial libraries from N-Boc-iminodiacetic acid to non…
Number of citations: 33 onlinelibrary.wiley.com
DL Boger, J Goldberg, W Jiang, W Chai… - Bioorganic & medicinal …, 1998 - Elsevier
… [33] was ineffective at promoting the second coupling to provide the diamides 4, it was found to constitute a convenient alternative for the in situ conversion of N-BOC-iminodiacetic acid (…
Number of citations: 75 www.sciencedirect.com
C Galaup, MC Carrié, J Azéma, C Picard - Tetrahedron letters, 1998 - Elsevier
… a simple intermediate, the diarnide diacid compound 1, which can be readily obtained by reacting N,N'-dibenzylethylenediamine with the cyclic anhydride of N-Boc iminodiacetic acid …
Number of citations: 16 www.sciencedirect.com
CR Woods, T Ishii, DL Boger - Journal of the American Chemical …, 2002 - ACS Publications
… 11 followed by coupling with N-Boc-iminodiacetic acid (EDCI, … ), followed by coupling with N-Boc-iminodiacetic acid (EDCI, … followed by coupling with N-Boc-iminodiacetic acid (EDCI, …
Number of citations: 25 pubs.acs.org
DL Boger, W Jiang, J Goldberg - The Journal of Organic …, 1999 - ACS Publications
… Mixtures containing 64 980 components are synthesized in only 4 steps from N-BOC-iminodiacetic acid anhydride (1) and 21 readily available starting materials, demonstrating the …
Number of citations: 35 pubs.acs.org
J Goldberg, Q Jin, Y Ambroise, S Satoh… - Journal of the …, 2002 - ACS Publications
… Symmetrical cyclic anhydride templates, such as N-BOC iminodiacetic acid anhydride (1), which are readily substituted at up to three positions, can later be combined through a variety …
Number of citations: 94 pubs.acs.org
KAMY Lim - Biomolecules & Therapeutics, 2005 - koreascience.kr
… Ten mixture libraries, each containing 5 components, were synthesized in 4 steps from N-BOC-iminodiacetic acid anhydride. Antibradykinin effects of the mixture and individual libraries …
Number of citations: 3 koreascience.kr
DL Boger, W Chai - Tetrahedron, 1998 - Elsevier
… Libraries containing as many as 113,232 compounds prepared from only N-BOC-iminodiacetic acid anhydride (1), 15 amines, and 4 ~-alkene carboxylic acids illustrate the diversity that …
Number of citations: 75 www.sciencedirect.com
YL Kam, SJ Rhee, HYP Choo - Bioorganic & medicinal chemistry, 2004 - Elsevier
… In situ closure of N-Boc-iminodiacetic acid to the anhydride 1 followed by treatment with R 1 NH 2 afforded the monoamides AX, which were purified by simple acid extraction to remove …
Number of citations: 15 www.sciencedirect.com
DL Boger, W Chai, Q Jin - Journal of the American Chemical …, 1998 - ACS Publications
… assembled in an analogous 4−5 steps enlisting only 10 or 20 amines (A1−A5/A1−A10 and B1−B5/B1−B10) and the four ω-alkene carboxamide derivatives of N-BOC-iminodiacetic acid (…
Number of citations: 87 pubs.acs.org

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